molecular formula C5H7N3O B1436753 N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine CAS No. 1192585-61-7

N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B1436753
CAS No.: 1192585-61-7
M. Wt: 125.13 g/mol
InChI Key: BHVNLJSTCFLIAI-XBXARRHUSA-N
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Description

N-[1-(1H-Pyrazol-5-yl)ethylidene]hydroxylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research, integrating two privileged functional groups: a pyrazole ring and a hydroxylamine moiety. The pyrazole scaffold is a well-established pharmacophore in drug discovery, known to confer a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The hydroxylamine functional group is highly versatile in synthetic chemistry, frequently employed as a reducing agent and as a key reactant in the formation of oximes from ketones and aldehydes . The combination of these features in a single molecule makes this compound a valuable building block for researchers. It can be utilized to develop more complex heterocyclic systems or as a precursor for generating libraries of novel molecules with potential pharmacological activity. The compound is offered for research applications exclusively. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(NE)-N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(8-9)5-2-3-6-7-5/h2-3,9H,1H3,(H,6,7)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVNLJSTCFLIAI-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine typically involves the formation of an oxime linkage between a pyrazole-substituted aldehyde or ketone and hydroxylamine or its derivatives. The key step is the condensation of the carbonyl group adjacent to the pyrazole ring with hydroxylamine, yielding the corresponding hydroxylamine derivative.

Preparation of Pyrazole Precursors

Before the formation of the target hydroxylamine compound, the pyrazole ring system bearing the appropriate substituent must be synthesized. According to extensive literature on 5-aminopyrazole derivatives, the most versatile methods involve:

These methods provide the pyrazole aldehyde or ketone precursor necessary for the condensation with hydroxylamine.

Condensation with Hydroxylamine

The critical step in preparing this compound is the condensation of the pyrazole-substituted aldehyde or ketone with hydroxylamine. This reaction typically proceeds under mild conditions, often in aqueous or alcoholic solvents, and may be catalyzed by acids or bases depending on substrate stability.

  • The aldehyde or ketone carbonyl carbon undergoes nucleophilic attack by the hydroxylamine nitrogen, forming an oxime linkage (C=N–OH).

  • Reaction conditions are optimized to favor the formation of the oxime without side reactions such as hydrolysis or over-reduction.

Representative Experimental Procedure

While specific experimental details for this compound are scarce, analogous compounds have been prepared using the following general procedure:

Step Reagents & Conditions Outcome
1 Synthesis of 1-(1H-pyrazol-5-yl)ethanal or equivalent aldehyde via hydrazone cyclization or Vilsmeier–Haack formylation Pyrazole aldehyde intermediate
2 Reaction of pyrazole aldehyde with hydroxylamine hydrochloride in ethanol/water mixture, pH adjusted to mildly acidic (pH ~5-6) Formation of this compound oxime
3 Purification by recrystallization or chromatography Pure target compound

This approach is supported by literature where pyrazole aldehydes are efficiently converted to their oxime derivatives with hydroxylamine.

Alternative Synthetic Routes

  • Solid-phase synthesis: Using resin-bound intermediates, hydrazide resins can be reacted with ethoxyethylidene malononitrile derivatives to yield pyrazole intermediates, which upon cleavage and treatment with hydroxylamine, afford the target hydroxylamine derivatives. This method is efficient for combinatorial library synthesis.

  • Vilsmeier–Haack (VH) formylation: This method allows the direct formylation of pyrazole derivatives to generate aldehydes that can be subsequently converted to hydroxylamine derivatives. It involves treatment with DMF and POCl3 under controlled temperature, improving yields significantly.

Data Table: Summary of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
β-Ketonitrile + Hydrazine β-Ketonitrile derivatives Hydrazine hydrate Room temp, ethanol solvent 70-90 Cyclization to 5-aminopyrazoles, precursor formation
Hydrazone + Acetophenone Aryl aldehyde hydrazones Substituted acetophenones Reflux, DMSO or ethanol 75-95 Modular synthesis of pyrazoles
VH Formylation Pyrazole derivatives DMF, POCl3 0 °C to reflux 80-90 Efficient aldehyde synthesis for oxime formation
Oxime Formation Pyrazole aldehydes Hydroxylamine hydrochloride Mildly acidic, ethanol/water 65-85 Formation of this compound

Research Findings and Optimization Notes

  • Increasing equivalents of POCl3 in the VH reaction significantly improves aldehyde yields, which is critical for subsequent oxime formation.

  • Solid-phase synthesis routes provide versatility and ease of purification but require specialized resin and coupling reagents.

  • Reaction monitoring by TLC and NMR spectroscopy is essential to confirm oxime formation and purity.

  • The presence of substituents on the pyrazole ring can influence reaction rates and yields; electron-donating groups generally facilitate condensation with hydroxylamine.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine serves as a building block in organic synthesis. Its ability to form oximes makes it valuable for synthesizing more complex nitrogen-containing compounds. It can participate in various chemical reactions, including:

  • Oxidation : Leading to nitroso derivatives.
  • Reduction : Converting oxime groups to amines.
  • Substitution : Engaging in electrophilic and nucleophilic substitution reactions.

These reactions are essential in developing new materials and chemical processes.

Biological Applications

This compound has shown promise in several biological applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit potent anticancer properties. For example, studies have demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), suggesting that these compounds can modulate autophagy and inhibit critical signaling pathways like mTOR .
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cytosolic leakage and cell lysis, indicating its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects : The compound has shown the ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, which suggests potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Developing new materials with enhanced properties.
  • Chemical processes that require specific reactivity profiles due to its unique functional groups.

Case Study 1: Anticancer Mechanism

A study investigated the mechanism of action of pyrazole derivatives on pancreatic cancer cells. The findings revealed that these compounds inhibited cell proliferation by affecting key metabolic pathways, including autophagy modulation and mTOR signaling inhibition .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus. The study demonstrated significant inhibition zones, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Compound :

  • N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₉H₁₅N₃O, 95% purity ): This analog introduces 1-ethyl and 5-methyl substituents on the pyrazole ring. The methyl group at the 5-position may alter electronic properties, affecting reactivity or binding interactions.

Comparison :

  • Target Compound : The absence of alkyl substituents on the pyrazole ring in N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine (C₅H₈N₄O) likely results in higher solubility in polar solvents compared to its alkylated analog. However, reduced lipophilicity may limit bioavailability in hydrophobic environments .

Functional Group Differences

Hydrazide vs. Hydroxylamine :

  • 3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide (C₁₅H₁₃N₃O₅ ): This compound replaces the hydroxylamine group with a hydrazide (-CONH-NH₂). Hydrazides are known for forming stable hydrazones with carbonyl compounds, making them useful in synthetic chemistry. The phenolic -OH groups in this analog confer antioxidant properties, which the target compound lacks.

Amine vs. Hydroxylamine :

  • 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (C₇H₁₃N₃ ):
    The substitution of hydroxylamine with a tertiary amine (-N-CH₃) reduces oxidative reactivity. Amines are more basic (pKa ~10) compared to hydroxylamines (pKa ~6), influencing solubility in acidic environments and coordination behavior with metal ions.

Heterocycle Comparisons

Pyrazole vs. Pyridine :

  • The pyridine ring in 3,4,5-trihydroxybenzoic acid [1-pyridylethylidene] hydrazide is more basic than pyrazole due to its lone pair of electrons on the nitrogen. This increases solubility in acidic media but reduces aromatic stability. Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding, which may enhance crystallinity in structural studies .

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Key Substituents Functional Group Notable Properties Reference
This compound C₅H₈N₄O None Hydroxylamine High reactivity, polar -
N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₉H₁₅N₃O 1-Ethyl, 5-Methyl Hydroxylamine Lipophilic, 95% purity
3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide C₁₅H₁₃N₃O₅ Pyridine, phenolic -OH Hydrazide Antioxidant activity
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 1-Ethyl Tertiary amine Basic, stable

Key Insights:

Reactivity : Hydroxylamine derivatives exhibit superior nucleophilic and redox activity compared to amines or hydrazides, making them suitable for metal chelation or nitroxide formation.

Structural Analysis : Pyrazole-containing compounds are often characterized using X-ray crystallography via SHELX software, a standard in small-molecule refinement .

Biological Activity

N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.
  • Cyclization Techniques : Involving the reaction of substituted pyrazoles with hydroxylamines under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The compound's mechanism of action may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antitumor Potential

Pyrazole derivatives, including this compound, have been studied for their antitumor effects. They show inhibition against key cancer-related targets such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

These interactions suggest potential applications in cancer therapeutics, particularly in targeted therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the hydroxylamine group enhances nucleophilicity, allowing for interactions with electrophilic sites in biological molecules. Comparative studies with similar compounds reveal that:

Compound NameStructureKey FeaturesBiological Activity
N-[1-(1-methyl-4-pyrazol-5-yl)ethylidene]hydroxylamineStructureMethyl substitution on pyrazolePotentially similar activity
N-[1-(benzyl-5-methyl-pyrazol-4-yl)ethylidene]hydroxylamineStructureBenzyl substitution enhances lipophilicityEnhanced antimicrobial properties
3-Methyl-1-benzoylpyrazoleStructureContains a carbonyl groupNotable anti-inflammatory activity

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibition against resistant bacterial strains, with MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research into the SAR of pyrazole derivatives indicated that modifications to the pyrazole ring could enhance antitumor efficacy against various cancer cell lines .
  • Inflammatory Response : Pyrazole compounds have been shown to modulate inflammatory responses, potentially serving as lead compounds for developing anti-inflammatory drugs .

Q & A

Q. Basic Research Focus

  • ¹H-NMR : Pyrazole protons (C5-H) typically resonate at δ 7.5–8.5 ppm, while the hydroxylamine NH signal appears as a broad singlet near δ 9–10 ppm. Integration ratios confirm substituent positions .
  • IR : Stretching frequencies for C=N (1630–1680 cm⁻¹) and N–O (950–1050 cm⁻¹) validate the imine and hydroxylamine moieties .
  • Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

What crystallographic methods are suitable for determining the stereochemistry of this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of saturated ethanol or acetonitrile solutions.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion.
  • Refinement : SHELXL (for small molecules) refines positional and thermal parameters, with R-factor convergence below 0.05 .
  • Challenges : Disorder in flexible substituents (e.g., ethylidene groups) requires constraints or anisotropic refinement .

How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., imine carbon) via Fukui indices.
  • Molecular orbital analysis : HOMO-LUMO gaps predict charge-transfer interactions. Pyrazole rings often act as electron-deficient centers .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations in DMF or water to model solvation .

What strategies address contradictions in biological activity data for hydroxylamine derivatives?

Q. Advanced Research Focus

  • Reproducibility checks : Standardize assay conditions (e.g., glucose concentration in hepatocyte assays) .
  • Metabolic stability : Test compound stability under physiological pH (e.g., 6.8–7.4) and temperature (37°C) .
  • Structure-activity relationships (SAR) : Compare analogs (e.g., substituents on pyrazole or hydroxylamine) to isolate contributing groups .

How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

Q. Advanced Research Focus

  • Ligand design : The pyrazole N-atom and hydroxylamine O/N atoms act as donor sites.
  • Steric hindrance : Bulky substituents on pyrazole (e.g., isopropyl) reduce binding to metal centers .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance Lewis acidity at the metal center .
  • Characterization : UV-Vis (d-d transitions) and ESR spectroscopy confirm metal-ligand interactions .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic Research Focus

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for sensitive steps (e.g., hydroxylamine formation).
  • Drying agents : Molecular sieves (3Å) in reaction mixtures to scavenge water .
  • Quenching : Add reactions to ice-cold water or saturated NH₄Cl to terminate unstable intermediates .

How can tandem mass spectrometry (MS/MS) differentiate isomeric byproducts in synthetic mixtures?

Q. Advanced Research Focus

  • Fragmentation patterns : Isomers exhibit distinct cleavage pathways (e.g., loss of hydroxylamine vs. pyrazole fragments).
  • High-resolution MS : Accurate mass (<5 ppm error) identifies elemental compositions .
  • Ion mobility spectrometry : Separates isomers based on collision cross-section differences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine

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